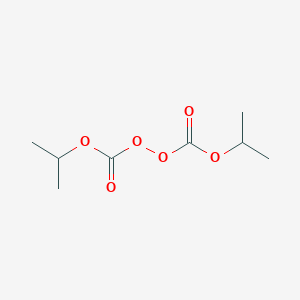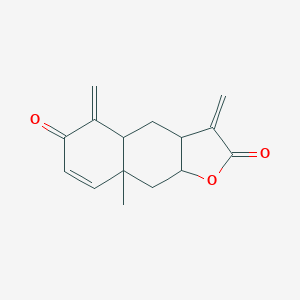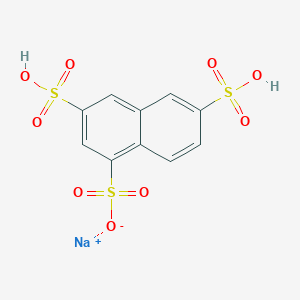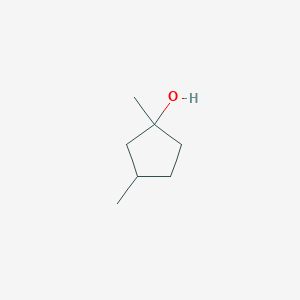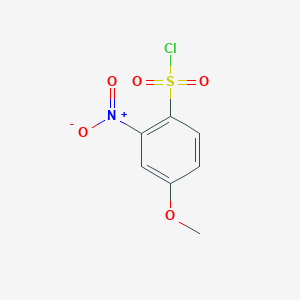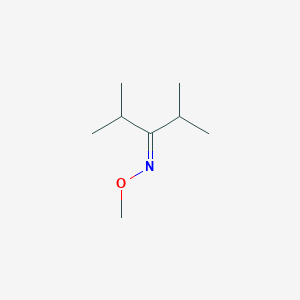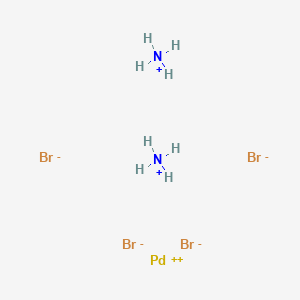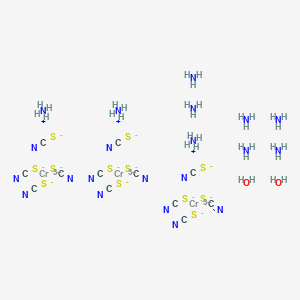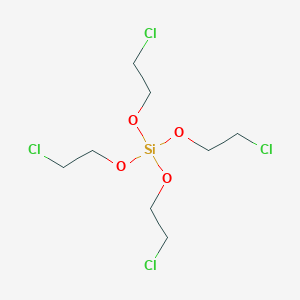
4-(2-Sulfosulfanylethylamino)butylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Sulfosulfanylethylamino)butylcyclohexane, commonly known as SPDB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. SPDB is a sulfhydryl-reactive compound that can be used to modify proteins and peptides.
科学研究应用
SPDB has been widely used in scientific research due to its ability to modify proteins and peptides. It can be used to introduce sulfhydryl groups into proteins and peptides, which can then be used to conjugate various molecules such as fluorescent dyes, biotin, and other ligands. This allows for the visualization and tracking of proteins and peptides in vivo and in vitro.
作用机制
SPDB reacts with sulfhydryl groups on proteins and peptides through a Michael addition reaction. The resulting product is a stable thioether linkage between the protein or peptide and SPDB.
Biochemical and Physiological Effects
SPDB has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not significantly alter the activity or stability of proteins and peptides and has been shown to be non-toxic to cells.
实验室实验的优点和局限性
One of the main advantages of SPDB is its ability to introduce sulfhydryl groups into proteins and peptides without significantly altering their properties. It is also a relatively small molecule, which allows for easy conjugation with various molecules. However, SPDB can only modify proteins and peptides that contain sulfhydryl groups, limiting its applicability to certain proteins and peptides.
未来方向
There are several potential future directions for the use of SPDB in scientific research. One potential direction is the development of new conjugates for imaging and tracking proteins and peptides in vivo and in vitro. Another potential direction is the use of SPDB in the development of new therapeutics that target specific proteins and peptides. Additionally, the use of SPDB in the modification of proteins and peptides for structural studies could lead to new insights into protein function and interactions.
Conclusion
In conclusion, SPDB is a sulfhydryl-reactive compound that has gained significant attention in scientific research due to its ability to modify proteins and peptides. Its ability to introduce sulfhydryl groups into proteins and peptides without significantly altering their properties makes it a valuable tool for imaging, tracking, and targeting specific proteins and peptides. While there are limitations to its applicability, there are several potential future directions for the use of SPDB in scientific research.
合成方法
SPDB can be synthesized by reacting N-(2-aminoethyl)-1,3-propanediamine with 1,4-dibromobutane in the presence of sodium hydride. The resulting product is then treated with sodium sulfite to form SPDB.
属性
CAS 编号 |
19142-99-5 |
|---|---|
产品名称 |
4-(2-Sulfosulfanylethylamino)butylcyclohexane |
分子式 |
C12H25NO3S2 |
分子量 |
295.5 g/mol |
IUPAC 名称 |
4-(2-sulfosulfanylethylamino)butylcyclohexane |
InChI |
InChI=1S/C12H25NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h12-13H,1-11H2,(H,14,15,16) |
InChI 键 |
ZXQNHZRSLAQFIO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCCNCCSS(=O)(=O)O |
规范 SMILES |
C1CCC(CC1)CCCCNCCSS(=O)(=O)O |
其他 CAS 编号 |
19142-99-5 |
同义词 |
2-(4-Cyclohexylbutyl)aminoethanethiol sulfate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



